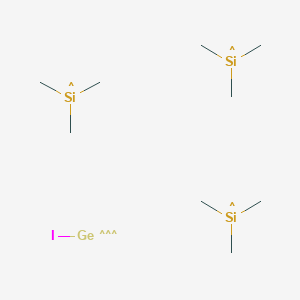
Silane, (iodogermylidyne)tris[trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (iodogermylidyne)tris[trimethyl-] is a unique organosilicon compound characterized by the presence of an iodogermylidyne group bonded to a silicon atom, which is further bonded to three trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (iodogermylidyne)tris[trimethyl-] typically involves the reaction of iodogermane with tris(trimethylsilyl)silane under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of Iodogermane: Iodogermane is synthesized by reacting germanium tetrachloride with iodine in the presence of a reducing agent.
Reaction with Tris(trimethylsilyl)silane: The iodogermane is then reacted with tris(trimethylsilyl)silane in the presence of a catalyst, such as a transition metal complex, to form Silane, (iodogermylidyne)tris[trimethyl-].
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Silane, (iodogermylidyne)tris[trimethyl-] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler silanes and germanes.
Substitution: The iodogermylidyne group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of siloxanes and germanium oxides.
Reduction: Formation of simpler silanes and germanes.
Substitution: Formation of halogenated silanes and germanes.
Scientific Research Applications
Silane, (iodogermylidyne)tris[trimethyl-] has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Employed in the fabrication of advanced materials, including semiconductors and nanomaterials.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Biology and Medicine:
Mechanism of Action
The mechanism of action of Silane, (iodogermylidyne)tris[trimethyl-] involves the formation of reactive intermediates, such as silyl radicals, which participate in various chemical transformations. The molecular targets and pathways include:
Radical Reactions: The compound generates silyl radicals that can initiate radical chain reactions.
Hydrosilylation: It can add across double bonds in unsaturated compounds, facilitating hydrosilylation reactions.
Comparison with Similar Compounds
Similar Compounds
Tris(trimethylsilyl)silane: A similar compound used as a radical reducing agent.
Trichlorosilane: Another silane compound with different reactivity and applications.
Diphenylsilane: Used in hydrosilylation reactions similar to Silane, (iodogermylidyne)tris[trimethyl-].
Uniqueness
Silane, (iodogermylidyne)tris[trimethyl-] is unique due to the presence of the iodogermylidyne group, which imparts distinct reactivity and properties compared to other silanes. Its ability to participate in both radical and substitution reactions makes it a versatile reagent in organic synthesis and materials science.
Properties
CAS No. |
404888-67-1 |
|---|---|
Molecular Formula |
C9H27GeISi3 |
Molecular Weight |
419.10 g/mol |
InChI |
InChI=1S/3C3H9Si.GeI/c3*1-4(2)3;1-2/h3*1-3H3; |
InChI Key |
TUFTUURQOVCCTI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)C.C[Si](C)C.C[Si](C)C.[Ge]I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


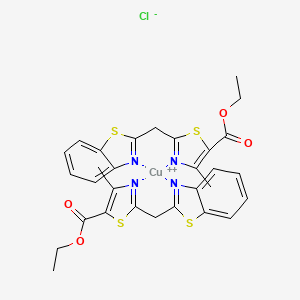
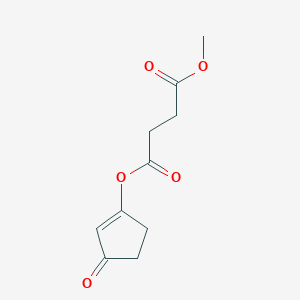
![1-Methyl-13-oxabicyclo[10.1.0]tridecane](/img/structure/B14236067.png)
![4-Methyl-N-[1-(4-methylphenyl)but-3-en-1-yl]benzene-1-sulfonamide](/img/structure/B14236081.png)

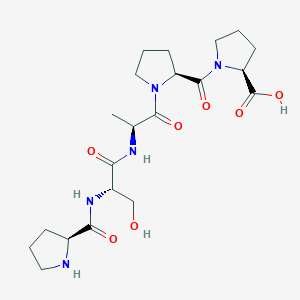
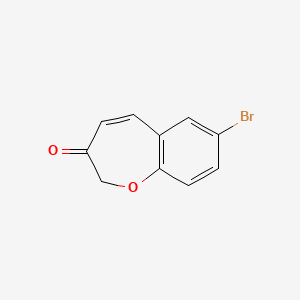

![6-[4-(Dimethylamino)phenyl]-2-oxohexa-3,5-dienoic acid](/img/structure/B14236118.png)
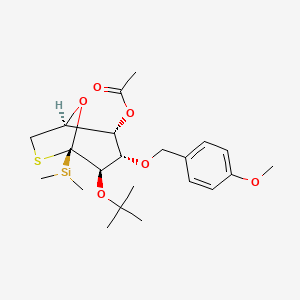
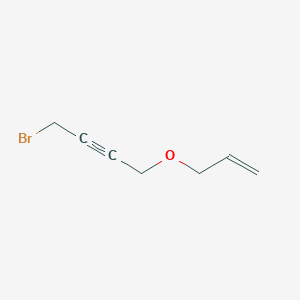
![(1,2-Dioxoethane-1,2-diyl)bis[(4,1-phenylene)(methylazanediyl)ethane-2,1-diyl] diacetate](/img/structure/B14236149.png)
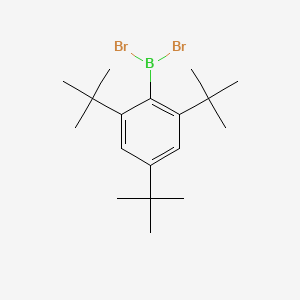
![5H-thiazolo[3,2-a]quinazolin-5-one, 1-(bromomethyl)-1,2-dihydro-](/img/structure/B14236163.png)
